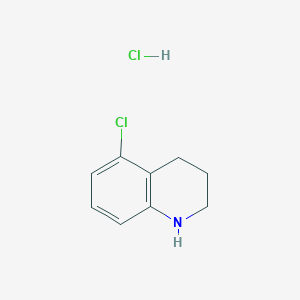

5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride

Description

Propriétés

IUPAC Name |

5-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1,4-5,11H,2-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIWQHKPWUZNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2Cl)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718811 | |

| Record name | 5-Chloro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90562-33-7 | |

| Record name | 5-Chloro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-hydroxy lactams in the presence of hydrogen peroxide (H2O2) and tungstate ions.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) and tungstate ions.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Oxidation: N-hydroxy lactams.

Reduction: Reduced tetrahydroquinoline derivatives.

Substitution: Substituted tetrahydroquinoline derivatives with different functional groups.

Applications De Recherche Scientifique

Pharmaceutical Development

5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to serve as a building block for developing novel therapeutic agents targeting various diseases, including:

- Neurological Disorders: The compound is involved in synthesizing drugs aimed at treating conditions like depression and anxiety by modulating neurotransmission pathways.

- Infectious Diseases: It has shown potential against bacterial and fungal infections due to its antimicrobial properties.

- Anti-inflammatory Agents: The compound is being explored for its anti-inflammatory effects that could benefit conditions such as arthritis.

Neurochemical Research

The compound is extensively utilized in neurochemistry studies to investigate the mechanisms underlying neurotransmission and neuroprotection. Research has demonstrated its potential to influence neurochemical pathways, providing insights into:

- Mechanisms of Action: Understanding how the compound interacts with neurotransmitter systems can lead to advancements in treating psychiatric disorders.

- Neuroprotective Effects: Studies are ongoing to evaluate its efficacy in protecting neuronal cells from damage caused by oxidative stress or neurotoxic agents.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its applications include:

- Synthesis of Quinoline Derivatives: The compound can undergo various transformations such as oxidation and substitution reactions to yield derivatives with enhanced biological activities.

- Domino Reactions: Recent literature highlights the use of this compound in multi-step reactions that simplify synthetic pathways and improve efficiency.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties: Studies have reported its effectiveness against a range of pathogens, suggesting that structural modifications can enhance its efficacy.

- Anticancer Potential: Preliminary investigations have identified the compound's ability to inhibit cancer cell proliferation through various mechanisms.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline | Exhibits neuroprotective effects |

| 5-Bromo-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline | Known for antimicrobial activity |

| 6-Chloro-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline | Potential anticancer properties |

Mécanisme D'action

The mechanism of action of 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, influencing biological processes. For example, it may interact with calpain, leading to the cleavage of CDK5 natural precursor p35 and the formation of a stable CDK5/p25 complex, which results in the hyperphosphorylation of tau .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Chlorine Isomers

7-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride

- CAS No.: 90562-34-8

- Molecular Formula : C₉H₁₁Cl₂N (identical to 5-Cl isomer)

- Key Difference : Chlorine at the 7-position instead of 5.

- Impact : Altered electronic distribution affects reactivity in substitution reactions. Less studied in catalytic applications compared to the 5-Cl isomer .

6-Chloro-4-methylpyridine-3-carbonitrile

Substituent Variants

5-Ethyl-1,2,3,4-tetrahydroquinoline Hydrochloride

- CAS No.: CID 67962495

- Molecular Formula : C₁₁H₁₅N

- Key Difference : Ethyl group at the 5-position instead of chlorine.

- Impact : Increased hydrophobicity enhances membrane permeability but reduces hydrogen bond interactions in catalysis .

5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline Hydrochloride

Methyl and Methoxy Derivatives

6-Methyl-1,2,3,4-tetrahydroquinoline

- CAS No.: 91-61-2

- Molecular Formula : C₁₀H₁₃N

- Key Difference : Methyl group at the 6-position.

- Hazards : Irritant (skin/eyes); requires PPE during handling .

5-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Tetrahydroisoquinoline Analogues

5-Chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Comparative Data Table

Key Findings

- Substituent Position : Chlorine at the 5-position (target compound) optimizes catalytic hydrogenation selectivity compared to 7-Cl isomers .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability in reactive intermediates, whereas alkyl groups (e.g., ethyl) improve lipid solubility .

- Structural Scaffolds: Tetrahydroisoquinoline derivatives exhibit distinct pharmacological applications compared to tetrahydroquinolines due to differences in ring fusion .

Activité Biologique

5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of CHClN and a molecular weight of approximately 204.1 g/mol. The compound features a bicyclic structure characterized by a partially saturated quinoline ring with a chlorine substituent at the fifth position. This specific substitution plays a crucial role in its reactivity and biological activity compared to other tetrahydroquinoline derivatives.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : The compound has shown potential against various pathogens. Its activity is attributed to the tetrahydroquinoline core structure, which is known for its ability to interact with microbial targets.

- Cytotoxicity Against Cancer Cells : Studies have demonstrated that this compound can inhibit the growth of several human cancer cell lines. For example, it has been evaluated against breast cancer cells (MDA-MB-231) and prostate cancer cells (PC-3), showing significant cytotoxic effects with IC values indicating effective inhibition of cell proliferation .

- NF-κB Inhibition : The compound has been identified as a potent inhibitor of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. This pathway is crucial in inflammation and cancer progression, making NF-κB inhibitors valuable in therapeutic contexts .

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Cellular Targets : The compound interacts with various cellular targets leading to alterations in signaling pathways associated with inflammation and cancer progression. Its ability to inhibit NF-κB suggests it may modulate inflammatory responses at the molecular level .

- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through pathways that involve mitochondrial dysfunction and activation of caspases. This leads to programmed cell death, which is crucial in cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

-

Cytotoxicity Assays : In vitro studies using MTT assays have shown that this compound exhibits cytotoxic effects on multiple cancer cell lines with GI values ranging from 29 nM to 78 nM depending on the specific cell line tested .

Cell Line GI (nM) MDA-MB-231 35 PC-3 31 NCI-H23 42 HCT15 38 - Inhibition Studies : Research has demonstrated that derivatives of tetrahydroquinolines can act as effective NF-κB inhibitors. In one study, compounds derived from tetrahydroquinolines showed up to 53 times more potency than reference compounds in inhibiting NF-κB activity in human cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-1,2,3,4-tetrahydroquinoline hydrochloride, and how can intermediates be optimized?

- Methodological Answer :

- Begin with a Friedel-Crafts acylation of tetrahydroquinoline followed by chlorination using sulfuryl chloride (SO₂Cl₂) under inert conditions.

- Optimize intermediates (e.g., tetrahydroquinoline derivatives) by monitoring reaction progress via TLC or HPLC with UV detection (λ = 254 nm) .

- Purify intermediates via recrystallization in ethanol/water mixtures (70:30 v/v) to minimize byproducts .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Use HPLC with a C18 column (5 µm, 250 × 4.6 mm) and mobile phase of acetonitrile:0.1% trifluoroacetic acid (60:40) at 1 mL/min flow rate. Compare retention times with USP reference standards .

- Confirm structure via ¹H/¹³C NMR (DMSO-d₆ solvent): Key signals include δ 1.8–2.1 ppm (methylene protons) and δ 125–135 ppm (aromatic carbons) .

- Validate purity (>98%) by elemental analysis (C, H, N, Cl) and mass spectrometry (ESI-MS, [M+H]+ ion at m/z 213.6) .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at −20°C.

- Monitor degradation via periodic HPLC analysis; instability is linked to hydrolysis of the tetrahydroquinoline ring in humid environments .

Advanced Research Questions

Q. How can contradictory analytical data (e.g., conflicting NMR or mass spectra) be resolved during characterization?

- Methodological Answer :

- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish solvent peaks from compound signals.

- Internal standards : Spike samples with isotope-labeled analogs (e.g., ¹³C-labeled tetrahydroquinoline) to calibrate mass spectrometry data .

- Crystallography : Resolve structural ambiguities via X-ray diffraction; compare bond lengths/angles with similar compounds (e.g., 5-methyltetrahydroquinoline hydrochloride) .

Q. What experimental strategies mitigate stereochemical interference in pharmacological assays?

- Methodological Answer :

- Chiral chromatography : Use a Chiralpak IC-3 column (4.6 × 250 mm) with n-hexane/isopropanol (80:20) to separate enantiomers.

- Pharmacokinetic profiling : Compare activity of racemic mixtures vs. isolated enantiomers in vitro (e.g., receptor-binding assays with (±)-sulpiride as a control) .

Q. How can environmental persistence or toxicity of this compound be systematically assessed?

- Methodological Answer :

- Degradation studies : Expose the compound to UV light (254 nm) in aqueous solutions (pH 7.4) and monitor byproducts via GC-MS (e.g., chlorinated fragments).

- Follow EPA guidelines for chlorinated compound analysis, including solid-phase extraction (SPE) and quantification using surrogate standards (e.g., ¹³C-labeled analogs) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor assays) and buffer conditions (e.g., 10 mM HEPES, pH 7.4).

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers caused by solvent effects (e.g., DMSO >0.1% vol/vol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.